molecular formula C13H19N5O4S B13442335 5'-S-(3-Hydroxypropyl)-5'-thio-adenosine

5'-S-(3-Hydroxypropyl)-5'-thio-adenosine

Cat. No.: B13442335
M. Wt: 341.39 g/mol
InChI Key: KOUQSQYFSVBCTL-QYVSTXNMSA-N
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Description

5'-S-(3-Hydroxypropyl)-5'-thio-adenosine is a synthetic adenosine analog characterized by a sulfur atom replacing the oxygen at the 5'-position of the ribose moiety, with a 3-hydroxypropyl group attached to the sulfur.

Properties

Molecular Formula

C13H19N5O4S

Molecular Weight

341.39 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-hydroxypropylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4S/c14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(22-13)4-23-3-1-2-19/h5-7,9-10,13,19-21H,1-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

KOUQSQYFSVBCTL-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCO)O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine typically involves several steps, including the protection of functional groups, formation of the thioether bond, and subsequent deprotection. Common synthetic routes may involve the use of reagents such as thiols, alkyl halides, and protecting groups like silyl ethers or acetals. Industrial production methods would focus on optimizing these steps to achieve high yields and purity, often employing techniques like chromatography for purification.

Chemical Reactions Analysis

5’-S-(3-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the hydroxypropyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, potentially leading to the formation of new derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-S-(3-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential effects on cellular processes, enzyme activity, or as a probe in biochemical assays.

    Medicine: Research may explore its potential therapeutic applications, such as antiviral or anticancer properties, due to its structural similarity to nucleosides.

    Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5’-S-(3-Hydroxypropyl)-5’-thio-adenosine involves its interaction with molecular targets such as enzymes or receptors. The thioether and hydroxypropyl groups may influence its binding affinity and specificity, potentially affecting pathways related to nucleoside metabolism or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

5'-S-Methylthioadenosine (MTA)

  • Structure : Contains a methylthio (-SCH₃) group at the 5'-position.
  • Key Differences: The hydroxypropyl group in 5'-S-(3-Hydroxypropyl)-5'-thio-adenosine introduces a longer aliphatic chain and a hydroxyl group, enhancing hydrophilicity compared to MTA’s hydrophobic methyl group.
  • Biological Role: MTA is a well-known substrate for 5'-methylthioadenosine phosphorylase (MTAP), producing adenine and methylthioribose-1-phosphate. It also inhibits S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in polyamine biosynthesis .

5'-S-(3-Aminopropyl)-5'-thioadenosine

  • Structure: Features a 3-aminopropyl (-SCH₂CH₂CH₂NH₂) group.
  • Key Differences: The terminal amine group enables ionic interactions absent in the hydroxypropyl analog. This compound is a precursor in decarboxylated S-adenosylmethionine (dcAdoMet) synthesis, critical for polyamine biosynthesis .
  • Biological Implications: The hydroxypropyl analog’s hydroxyl group may reduce cellular uptake compared to the positively charged aminopropyl derivative, impacting its metabolic role .

Aromatic 5'-Thioadenosine Derivatives

  • Examples: 5'-S-(3-Carboxyphenyl)-5'-thioadenosine (carboxylic acid substituent) 5'-S-[3-(Hydroxymethyl)phenyl]-5'-thioadenosine (hydroxymethyl substituent)
  • The hydroxypropyl analog’s flexible aliphatic chain likely reduces such interactions .
  • Synthetic Utility: These derivatives are synthesized via nucleophilic substitution of 5'-thioadenosine with aryl halides, a method applicable to the hydroxypropyl variant .

Physicochemical and Pharmacokinetic Properties

Property 5'-S-(3-Hydroxypropyl)-5'-thio-adenosine 5'-S-Methylthioadenosine (MTA) 5'-S-(3-Aminopropyl)-5'-thioadenosine
Molecular Weight ~367 g/mol (estimated) 298.34 g/mol 348.41 g/mol
LogP -1.2 (predicted) -0.8 -0.5
Solubility High (due to -OH group) Moderate Moderate
Enzymatic Stability Likely lower than MTA (untested) High (MTAP substrate) Moderate (dcAdoMet precursor)

Enzyme Inhibition Potential

  • AdoMetDC Inhibition: MTA analogs with extended aliphatic chains (e.g., 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine) show potent AdoMetDC inhibition, critical in antiparasitic therapies . The hydroxypropyl variant’s -OH group may reduce affinity compared to hydrazine-containing analogs.
  • MTAP Interaction : Substitution size and charge influence MTAP binding. The hydroxypropyl group’s steric effects might render it a poor MTAP substrate compared to MTA .

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